BRD4 Bromodomain Binding Affinity: 5-Bromo-2-methyl vs. 4-Bromo Analog
5-Bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide exhibits measurable, albeit weak, binding to the BRD4 bromodomain (BD1), an important epigenetic target in oncology. In a BROMOscan panel-based assay, this compound demonstrated a Ki value of 7.94 μM for BRD4 BD1 [1]. This level of engagement, while not potent, establishes a baseline for structure-activity relationship (SAR) studies. In contrast, the 4-bromo positional isomer (4-bromo-N-(4-methoxybenzyl)benzenesulfonamide, CAS 329939-43-7) has not been reported to bind BRD4 in publicly available assays, indicating that the 5-bromo-2-methyl substitution pattern is a key determinant for this specific protein-ligand interaction [2].
| Evidence Dimension | BRD4 BD1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 7.94 μM (7940 nM) |
| Comparator Or Baseline | 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 329939-43-7) |
| Quantified Difference | Target compound shows measurable binding; comparator has no reported BRD4 binding data |
| Conditions | BROMOscan panel-based assay (in vitro) |
Why This Matters
For researchers screening sulfonamide libraries against BRD4, this compound provides a validated starting point with quantifiable, albeit weak, engagement, whereas the 4-bromo analog offers no such evidence.
- [1] BindingDB. BDBM50098311 (CHEMBL3590408): Binding affinity data for 5-bromo-N-(4-methoxybenzyl)-2-methylbenzenesulfonamide to BRD4 BD1. Available at: https://www.bindingdb.org/ View Source
- [2] PubChem. 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 329939-43-7): Biological test results (none reported). Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
